molecular formula C13H10BrClN2O B4985308 N-(5-bromopyridin-2-yl)-2-(2-chlorophenyl)acetamide

N-(5-bromopyridin-2-yl)-2-(2-chlorophenyl)acetamide

Cat. No.: B4985308
M. Wt: 325.59 g/mol
InChI Key: RHQMYLFVYONMRK-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-2-(2-chlorophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a pyridine ring substituted with a bromine atom at the 5-position and a chlorophenyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-2-(2-chlorophenyl)acetamide typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Formation of Acetamide: The brominated pyridine is then reacted with 2-chlorophenylacetic acid or its derivatives in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-2-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis can produce carboxylic acids and amines.

Scientific Research Applications

    Medicinal Chemistry: It may be explored for its potential as a pharmacophore in drug design and development.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets.

    Materials Science: It may be investigated for its properties in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-2-(2-chlorophenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloropyridin-2-yl)-2-(2-chlorophenyl)acetamide
  • N-(5-bromopyridin-2-yl)-2-(2-fluorophenyl)acetamide
  • N-(5-bromopyridin-2-yl)-2-(2-methylphenyl)acetamide

Uniqueness

N-(5-bromopyridin-2-yl)-2-(2-chlorophenyl)acetamide is unique due to the specific substitution pattern on the pyridine ring and the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-2-(2-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClN2O/c14-10-5-6-12(16-8-10)17-13(18)7-9-3-1-2-4-11(9)15/h1-6,8H,7H2,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQMYLFVYONMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=NC=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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